2-(tert-Butylamino)pyrimidine-4-carbaldehyde 2-(tert-Butylamino)pyrimidine-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1260759-43-0
VCID: VC15989323
InChI: InChI=1S/C9H13N3O/c1-9(2,3)12-8-10-5-4-7(6-13)11-8/h4-6H,1-3H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

2-(tert-Butylamino)pyrimidine-4-carbaldehyde

CAS No.: 1260759-43-0

Cat. No.: VC15989323

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butylamino)pyrimidine-4-carbaldehyde - 1260759-43-0

Specification

CAS No. 1260759-43-0
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 2-(tert-butylamino)pyrimidine-4-carbaldehyde
Standard InChI InChI=1S/C9H13N3O/c1-9(2,3)12-8-10-5-4-7(6-13)11-8/h4-6H,1-3H3,(H,10,11,12)
Standard InChI Key JXYPEWYMWWOKLM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC1=NC=CC(=N1)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine core substituted at the 2-position with a tert-butylamino group (NHC(CH3)3-\text{NH}-\text{C}(\text{CH}_3)_3) and at the 4-position with a formyl group (CHO-\text{CHO}). The IUPAC name, 2-(tert-butylamino)pyrimidine-4-carbaldehyde, reflects this substitution pattern. The SMILES notation CC(C)(C)NC1=NC=CC(=N1)C=O\text{CC(C)(C)NC1=NC=CC(=N1)C=O} and InChIKey JXYPEWYMWWOKLM-UHFFFAOYSA-N\text{JXYPEWYMWWOKLM-UHFFFAOYSA-N} provide unambiguous identifiers for its electronic structure .

Crystallographic and Stereochemical Considerations

While no direct crystallographic data for this specific compound is available, related pyrimidine-carbaldehyde derivatives exhibit planar aromatic rings with substituents influencing molecular packing. For example, a structurally analogous compound, (Z)-3-((tert-butylamino)methylene)-2-(2-hydroxynaphthalen-1-yl)chroman-4-one, crystallizes in an orthorhombic system with space group Pna21Pna2_1, highlighting the role of hydrogen bonding and van der Waals interactions in stabilizing such structures .

Synthesis and Reaction Pathways

One-Pot Thermal Cyclization

A key synthesis route involves the reaction of 6-(arylethynyl)pyrimidine-5-carbaldehydes with tert-butylamine under thermal conditions. As reported by Thieme Connect , heating a mixture of 2,4-disubstituted 6-(arylethynyl)pyrimidine-5-carbaldehyde and tert-butylamine at 110–120°C for 24 hours under argon yields pyrido[4,3-d]pyrimidines via unexpected cyclization. Although this method primarily targets fused pyrimidine systems, it underscores the reactivity of pyrimidine-carbaldehydes in annulation reactions.

Representative Procedure :

  • Combine 0.2 mmol of 6-(arylethynyl)pyrimidine-5-carbaldehyde with 3 mL tert-butylamine.

  • Flush with argon, seal the reaction vessel, and heat at 110–120°C for 24 hours.

  • Evaporate the solvent under reduced pressure and recrystallize the residue to isolate the product.

Physicochemical Properties

Computed Molecular Properties

Advanced computational analyses provide insights into the compound’s behavior:

PropertyValueSource
Exact Molecular Mass179.10586 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds3
Topological Polar Surface Area54.9 Ų
LogP (XLogP3)1.3

The relatively low LogP value (1.3) suggests moderate hydrophobicity, while the polar surface area indicates potential for hydrogen bonding, critical for molecular recognition in biological systems .

Spectroscopic Characterization

Although experimental spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}) for this compound is absent in the provided sources, analogous compounds exhibit distinct signals for the aldehyde proton (δ9.810.2 ppm\delta \sim 9.8–10.2 \text{ ppm}) and tert-butyl group (δ1.21.4 ppm\delta \sim 1.2–1.4 \text{ ppm}) .

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